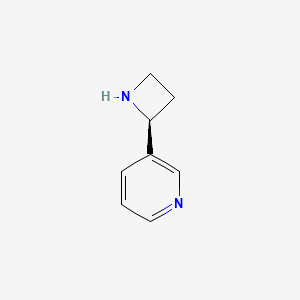

(S)-3-(Azetidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

3-[(2S)-azetidin-2-yl]pyridine |

InChI |

InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m0/s1 |

InChI Key |

KUPJKPMGKUDEHS-QMMMGPOBSA-N |

Isomeric SMILES |

C1CN[C@@H]1C2=CN=CC=C2 |

Canonical SMILES |

C1CNC1C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Azetidin 2 Yl Pyridine and Its Structural Analogs

Formation of the Pyridine-Azetidine Linkage

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate diverse libraries of compounds. While the literature does not describe a direct multi-component synthesis specifically for (S)-3-(Azetidin-2-yl)pyridine, established MCR methodologies for the de novo synthesis of substituted pyridines provide a conceptual framework for accessing its structural analogs. whiterose.ac.ukresearchgate.net

Classical methods such as the Hantzsch and Bohlmann-Rahtz syntheses are often limited by the need for multiple electron-withdrawing groups. researchgate.net In contrast, modern approaches frequently utilize [4+2] cycloadditions, which offer greater flexibility in substitution patterns. whiterose.ac.uk One prominent strategy involves the in-situ generation of 2-azadienes, which then undergo a Diels-Alder reaction with a suitable dienophile to construct the pyridine (B92270) ring. whiterose.ac.ukresearchgate.net A two-pot, three-component procedure has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which are then trapped in a Diels-Alder reaction to furnish polysubstituted pyridines. whiterose.ac.uk

Table 1: Overview of General Multi-Component Reactions for Pyridine Synthesis This table is interactive. You can sort and filter the data.

| Reaction Name | Key Components | Intermediate | Product Type |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine (B1217469) | Symmetrically Substituted Pyridine |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | - | Substituted Pyridine |

| Aza-Wittig/Diels-Alder | Aldehyde, Acyl Azide (B81097), Enamine | 2-Azadiene | Tri- or Tetrasubstituted Pyridine |

A hypothetical MCR approach to an analog of this compound could involve the reaction of an enamine dienophile, an aldehyde, and an α,β-unsaturated acid derivative to rapidly assemble a substituted pyridine core. whiterose.ac.uk The challenge would lie in incorporating the chiral azetidine (B1206935) moiety into one of the starting components without compromising its integrity under the reaction conditions.

Functionalization and Derivatization Strategies for this compound

Once the core structure of this compound is obtained, its further modification is crucial for exploring structure-activity relationships in medicinal chemistry. Derivatization can be targeted at three primary locations: the C-H bonds of the pyridine ring, the substituents on the pyridine ring via substitution reactions, and the azetidine moiety itself.

Site-Selective C-H Activation Methods

Direct C-H activation has emerged as a powerful and atom-economical tool for the late-stage functionalization of heterocyclic compounds. For the this compound scaffold, C-H activation can be envisioned on either the pyridine or the azetidine ring, with regioselectivity governed by the directing-group ability of the nitrogen atoms and the intrinsic reactivity of the C-H bonds.

Pyridine Ring Functionalization: In quinolines and pyridines, the heterocyclic nitrogen atom can act as an innate directing group, guiding transition metal catalysts to activate the C-H bonds at the C2 and C6 positions. mdpi.com This is achieved through the formation of a cyclometalated intermediate. Therefore, it is plausible that palladium- or rhodium-catalyzed C-H arylation, alkylation, or alkenylation could be directed to the C2 and C6 positions of the pyridine ring in this compound. mdpi.comresearchgate.net

Azetidine Ring Functionalization: Recent advances have demonstrated the feasibility of direct C(sp³)–H functionalization of azetidines. rsc.org For instance, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been used for the synthesis of functionalized azetidines. rsc.org For intermolecular reactions on the this compound substrate, the azetidine nitrogen could be derivatized with a removable directing group (e.g., a picolinamide) to direct a metal catalyst to specific C-H bonds on the four-membered ring. nih.gov

Table 2: Potential Sites for C-H Activation on this compound This table is interactive. You can sort and filter the data.

| Ring System | Target C-H Position | Potential Directing Group | Type of Functionalization |

|---|---|---|---|

| Pyridine | C2, C6 | Inherent Pyridine Nitrogen | Arylation, Alkenylation |

| Pyridine | C4 | N-Oxide | Arylation |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems like pyridine. wikipedia.org The reaction proceeds via an addition-elimination mechanism, and its regioselectivity is dictated by the stability of the intermediate Meisenheimer complex.

On a pyridine ring, nucleophilic attack is strongly favored at the C2, C4, and C6 positions (ortho and para to the nitrogen). stackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the anionic intermediate through resonance, a stabilization that is not possible when the attack occurs at the C3 or C5 positions. stackexchange.com

Therefore, if this compound is synthesized with a suitable leaving group (e.g., a halogen such as Cl or Br) at the C2, C4, or C6 position, this group can be readily displaced by a wide range of nucleophiles. youtube.com This provides a reliable and predictable method for introducing diverse functionality onto the pyridine core.

Table 3: Examples of Nucleophilic Aromatic Substitution on a Pyridine Ring This table is interactive. You can sort and filter the data.

| Nucleophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Amine | R-NH₂ | Amino group (-NHR) |

| Alkoxide | NaOR | Ether (-OR) |

| Thiolate | NaSR | Thioether (-SR) |

| Cyanide | NaCN | Cyano group (-CN) |

Electrophilic and Nucleophilic Modifications of the Azetidine Moiety

The azetidine ring, characterized by significant ring strain, possesses unique reactivity that can be harnessed for functionalization through either ring-preserving or ring-opening pathways. rsc.org

Ring-Preserving Modifications: The secondary amine of the azetidine ring is nucleophilic and can readily react with various electrophiles. Standard N-acylation or N-alkylation reactions can be performed to introduce substituents on the nitrogen atom. Furthermore, the C-H bonds adjacent to the nitrogen can be deprotonated using a strong base to form an α-amino anion, which can then be trapped with an electrophile. For example, N-protected azetidines can be directly lithiated and subsequently acylated. rsc.org

Nucleophilic Ring-Opening: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, a reaction that is greatly facilitated by activation of the ring. nih.gov The nitrogen atom can be quaternized by reaction with an alkyl halide to form a highly reactive azetidinium salt. This salt can then be opened by a nucleophile in a regioselective SN2 reaction. researchgate.net The attack typically occurs at the less sterically hindered carbon atom, leading to the formation of a functionalized γ-aminopropyl chain. nih.gov

Table 4: Nucleophilic Ring-Opening of an Activated Azetidinium Moiety This table is interactive. You can sort and filter the data.

| Nucleophile | Reagent Example | Resulting Product Structure |

|---|---|---|

| Halide | LiCl | γ-chloroamine |

| Cyanide | KCN | γ-cyanoamine |

| Thiolate | PhSNa | γ-aminothioether |

| Hydride | LiAlH₄ | Ring-opened amine |

Synthetic Challenges and Innovative Solutions for Azetidine Derivatives

The synthesis of azetidine-containing compounds is a significant challenge in organic chemistry, primarily due to the high ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol). rsc.orgmedwinpublishers.com This strain not only makes the ring difficult to form but also renders it susceptible to undesired ring-opening reactions. medwinpublishers.com Despite these difficulties, the prevalence of the azetidine motif in medicinal chemistry has driven the development of numerous innovative synthetic solutions. nih.gov

Key challenges include controlling stereochemistry, preventing polymerization or side reactions during ring closure, and accessing substituted azetidines with diverse functional groups. Over the years, chemists have devised several powerful strategies to overcome these hurdles.

Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or a related derivative where the alcohol is converted into a good leaving group (e.g., mesylate, tosylate). rsc.org

[2+2] Cycloaddition: Photochemical reactions, such as the aza-Paterno-Büchi reaction, allow for the intermolecular [2+2] cycloaddition of imines and alkenes to directly form the azetidine ring. rsc.org

Ring Expansion/Contraction: Azetidines can be synthesized from other ring systems. For example, the thermal isomerization of substituted aziridines can lead to the formation of azetidines. rsc.org

Reduction of β-Lactams: Azetidin-2-ones (β-lactams) are a readily accessible class of compounds. Their reduction, often using reagents like diborane or lithium aluminum hydride, provides a reliable route to the corresponding azetidines. rsc.org

Strain-Release Homologation: Highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, can react with nucleophiles in strain-release-driven processes to generate functionalized azetidines. researchgate.net

Table 5: Synthetic Challenges and Corresponding Solutions for Azetidine Synthesis This table is interactive. You can sort and filter the data.

| Challenge | Innovative Solution(s) | Key Feature |

|---|---|---|

| High Ring Strain | Intramolecular Cyclization of γ-aminoalcohols | Thermodynamically driven final step |

| Stereocontrol | Use of Chiral Auxiliaries, Asymmetric Catalysis | Enantioselective ring formation |

| Limited Substitution Patterns | [2+2] Photocycloaddition | Direct C-C and C-N bond formation |

| Precursor Availability | Reduction of β-Lactams (Azetidin-2-ones) | Access to a wide variety of starting materials |

Chemical Reactivity and Strain Driven Transformations of Azetidine Containing Pyridine Systems

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant strain energy of the azetidine ring in (S)-3-(Azetidin-2-yl)pyridine makes it prone to nucleophilic ring-opening reactions. iitk.ac.innih.gov These reactions are typically initiated by the attack of a nucleophile, leading to the cleavage of one of the carbon-nitrogen bonds of the four-membered ring. The susceptibility of the azetidine to nucleophilic attack is greatly enhanced by activation of the nitrogen atom.

Activation is commonly achieved through protonation or by the introduction of an electron-withdrawing group on the nitrogen, such as a tosyl (Ts) or a Boc group. This activation increases the electrophilicity of the ring carbons. For instance, in the presence of a Lewis acid, which coordinates to the nitrogen atom, the azetidine ring is activated towards nucleophilic attack. iitk.ac.in This strategy has been successfully employed in the ring-opening of 2-aryl-N-tosylazetidines with various alcohols, proceeding via an SN2 pathway. iitk.ac.in

The general mechanism for the acid-catalyzed ring-opening involves the protonation of the azetidine nitrogen, followed by the nucleophilic attack at one of the ring carbons. This process results in the formation of a γ-substituted aminopyridine derivative. The choice of nucleophile can be broad, ranging from simple alcohols and amines to more complex organometallic reagents.

A variety of reagents and conditions have been explored for the ring-opening of substituted azetidines, providing access to a diverse array of functionalized amine products. The following table summarizes representative examples of nucleophilic ring-opening reactions on activated azetidine systems, analogous to what would be expected for this compound.

| Azetidine Derivative | Nucleophile/Reagents | Product | Reference |

|---|---|---|---|

| N-Tosyl-2-arylazetidine | Alcohols (e.g., MeOH, propargyl alcohol) / Lewis Acid (e.g., Cu(OTf)₂) | γ-Alkoxy-N-tosylamines | iitk.ac.in |

| N-Activated Azetidinium Ion | Azide (B81097), Cyanide, Acetate anions | γ-Azido, γ-Cyano, γ-Acetoxy amines | researchgate.net |

| N-Boc-azetidine | Organocuprates | γ-Alkylated/Arylated-N-Boc-amines | N/A |

| 2-Aryl-N-tosylazetidine | Organotrifluoroborates / LiClO₄, (n-Bu)₄NHSO₄ | γ-Vinyl/Alkynyl/Aryl-N-tosylamines | rsc.org |

Regioselectivity and Stereochemical Control in Azetidine Ring Transformations

The regioselectivity of the ring-opening of 2-substituted azetidines like this compound is a critical aspect of their reactivity. Nucleophilic attack can, in principle, occur at either the C2 or C4 position of the azetidine ring. The outcome is influenced by a combination of electronic and steric factors.

In the case of 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols has been shown to be highly regioselective, with the nucleophile attacking the C2 carbon (the benzylic position). iitk.ac.in This selectivity is attributed to the stabilization of the developing positive charge at the benzylic position during the SN2-like transition state. The pyridine (B92270) ring at the 2-position of this compound would be expected to exert a similar electronic influence, favoring nucleophilic attack at the C2 position.

Conversely, for azetidinium ions lacking a substituent that can stabilize a positive charge at C2, nucleophilic attack often occurs preferentially at the less sterically hindered C4 position. researchgate.net The presence of substituents on the ring can therefore be used to direct the regiochemical outcome of the ring-opening reaction.

Stereochemical control is another important consideration in the reactions of chiral azetidines. Since this compound possesses a stereocenter at the C2 position, its reactions can proceed with either retention or inversion of configuration. Ring-opening reactions that proceed through an SN2 mechanism are expected to occur with inversion of stereochemistry at the site of nucleophilic attack. This has been demonstrated in the ring-opening of chiral 2-phenyl-N-tosylazetidine, which yields nonracemic products, supporting an SN2 pathway. iitk.ac.in The stereospecificity of these reactions is crucial for the synthesis of enantiomerically pure products. masterorganicchemistry.com

The following table illustrates the factors influencing the regioselectivity and stereochemical outcome of azetidine ring-opening reactions.

| Factor | Influence on Regioselectivity | Influence on Stereochemistry | Example | Reference |

|---|---|---|---|---|

| Electronic Effects of C2-Substituent | Stabilization of positive charge at C2 favors attack at this position. | Maintains stereochemical integrity through a defined transition state. | 2-Aryl group directs nucleophilic attack to C2. | iitk.ac.in |

| Steric Hindrance | Attack is favored at the less sterically hindered carbon (often C4). | Can influence the facial selectivity of the nucleophilic attack. | Unsubstituted C4 is more susceptible to attack than a substituted C2. | researchgate.net |

| Nature of the Nucleophile | "Hard" vs. "soft" nucleophiles can exhibit different regioselectivities. | Can influence the transition state geometry. | Bulky nucleophiles may favor attack at the less hindered site. | N/A |

| Reaction Mechanism | SN1-like mechanisms favor attack at the carbon that can best stabilize a carbocation. SN2 mechanisms are sensitive to both electronic and steric effects. | SN2 reactions proceed with inversion of configuration. SN1 reactions can lead to racemization. | Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines proceeds via an SN2 pathway. | iitk.ac.in |

Reactivity Profiles of the Pyridine Nucleus in Conjugated Azetidine Structures

The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen heteroatom withdraws electron density from the ring, which significantly influences its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution. harvard.edu Reactions such as nitration, sulfonation, and halogenation require harsh conditions. When substitution does occur, it is highly regioselective for the 3-position (meta to the nitrogen). This is because the intermediates formed by attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. The azetidinyl group at the 3-position is an alkyl substituent and is expected to be a weak activating group, which may slightly facilitate electrophilic substitution at the positions ortho and para to it (the 2-, 4-, and 6-positions of the pyridine ring), although the deactivating effect of the ring nitrogen is the dominant factor. Directed ortho metalation, a powerful tool for the functionalization of pyridines, could potentially be employed by first N-protecting the azetidine and then using the nitrogen of the pyridine to direct lithiation to the 2- or 4-position. wikipedia.orgclockss.org

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). researchgate.netharvard.edu This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. For nucleophilic substitution to occur on the pyridine ring of this compound, a leaving group would need to be present at the 2-, 4-, or 6-position. Alternatively, activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium (B92312) salt would greatly enhance its susceptibility to nucleophilic attack, even without a leaving group, leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov

The reactivity of the pyridine nucleus can be summarized as follows:

| Reaction Type | Position of Attack | Reactivity | Controlling Factors | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 3-position | Low (requires harsh conditions) | Electron-withdrawing nature of the ring nitrogen. | harvard.edu |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | High (especially with a leaving group or upon activation) | Stabilization of the anionic intermediate by the ring nitrogen. | researchgate.netharvard.edu |

| Directed ortho Metalation | 2- or 4-position | Feasible with appropriate directing groups and lithiating agents. | Coordination of the lithiating agent to a directing group. | wikipedia.orgclockss.org |

Molecular Interaction and Receptor Engagement Research of S 3 Azetidin 2 Yl Pyridine Analogs

Investigation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Affinity and Selectivity (e.g., α4β2)*

Analogs of (S)-3-(Azetidin-2-yl)pyridine have been identified as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), with a particular emphasis on the α4β2* subtype, which is the most abundant nAChR subtype in the brain. acs.orgnih.gov The compound 3-(2(S)-azetidinylmethoxy)pyridine, also known as A-85380, demonstrates exceptionally high affinity and selectivity for the human α4β2 nAChR subtype. nih.gov

In radioligand binding studies, A-85380 exhibits a dissociation constant (Ki) of 0.05 nM for the human α4β2 nAChR. nih.gov This affinity is significantly higher than its affinity for the human α7 nAChR (Ki = 148 nM) and the muscle α1β1δγ subtype (Ki = 314 nM), indicating a high degree of selectivity for the α4β2* receptor. nih.gov Functionally, A-85380 acts as a potent agonist, activating cation efflux through the human α4β2 receptor. nih.gov The high affinity and selectivity of these compounds for the α4β2* subtype have made them valuable tools in neuroscience research to probe the function of these receptors. acs.orgresearchgate.net

| Compound | nAChR Subtype | Ki (nM) | Selectivity vs. α4β2 |

| A-85380 | human α4β2 | 0.05 ± 0.01 | - |

| human α7 | 148 ± 13 | 2960-fold | |

| muscle α1β1δγ | 314 ± 12 | 6280-fold |

Structure-Activity Relationship (SAR) Studies of Substituted this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the affinity and selectivity of ligands for their targets. For this compound derivatives, SAR studies have provided significant insights into the structural requirements for high-affinity binding to nAChRs. nih.govnih.govmdpi.com

The introduction of halogen substituents onto the pyridine (B92270) ring of 3-(2(S)-azetidinylmethoxy)pyridine analogs has a profound impact on their binding affinity for nAChRs. nih.gov Research into a series of pyridine-modified analogues shows that placing halogen substituents at the 5- or 6-position of the 3-pyridyl fragment results in compounds with subnanomolar affinity for nAChRs in rat brain membranes. nih.gov

Specifically, ligands with substituents at these positions, as well as the 2-fluoro analogue, exhibit Ki values ranging from 11 to 210 pM. nih.gov In contrast, introducing bulkier halogen atoms like chloro, bromo, or iodo at the 2-position leads to a substantial decrease in binding affinity. nih.gov This suggests that the steric bulk at the 2-position is detrimental to receptor engagement, likely due to unfavorable changes in the molecule's geometry. nih.gov The high-affinity halogenated analogs are of interest as potential pharmacological probes and candidates for developing radiolabeled tracers. nih.gov

| Compound (Substituent on Pyridine Ring) | Ki (pM) for Rat Brain nAChRs |

| 5-Fluoro | 210 |

| 5-Chloro | 110 |

| 5-Bromo | 46 |

| 5-Iodo | 11 |

| 6-Fluoro | 140 |

| 6-Chloro | 20 |

| 6-Bromo | 26 |

| 6-Iodo | 26 |

| 2-Fluoro | 150 |

| 2-Chloro | 1,100 |

| 2-Bromo | 11,000 |

| 2-Iodo | 25,000 |

The stereochemistry of the azetidine (B1206935) ring and its orientation relative to the pyridine core are critical for high-affinity binding to nAChRs. The (S)-enantiomer of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) is the more active form. nih.gov A comparison with its (R)-enantiomer, A-159470, reveals little enantioselectivity for the α4β2 subtype. nih.gov However, a 12-fold enantioselectivity is observed for the α7 subtype, with the (R)-enantiomer showing significantly lower affinity. nih.gov

Furthermore, the conformationally restricted four-membered azetidine ring itself plays a crucial role. nih.gov Replacing the azetidine ring with a more flexible aliphatic amine results in a near-complete loss of binding activity at nAChR subtypes. nih.gov Expanding the ring to a five-membered pyrrolidine (B122466) maintains high affinity, but further expansion to a six-membered piperidine (B6355638) ring causes a drastic drop (over 150-fold) in binding affinity for β2*-containing nAChRs. nih.gov This highlights the importance of the specific size and conformational rigidity conferred by the azetidine or pyrrolidine ring for optimal interaction with the receptor binding site. nih.gov

Development of Pharmacological Probes and Radioligands for Receptor Imaging

The high affinity and selectivity of this compound analogs make them excellent candidates for development as pharmacological probes and radioligands for in vivo imaging of nAChRs. nih.govmdpi.com These tools are essential for studying the distribution and density of these receptors in the living brain and their role in various neurological and psychiatric disorders. nih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of molecular targets in vivo. mdpi.com The development of PET radioligands based on the this compound scaffold has been a significant area of research. nih.gov

One such radioligand is 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ([18F]2-F-A-85380), a fluorinated derivative of A-85380. nih.gov In vivo studies in rats have shown that this radiotracer effectively penetrates the brain. nih.gov Its regional distribution aligns with the known density of nAChRs, with the highest uptake in the thalamus (a region rich in nAChRs) and the lowest in the cerebellum (a region with low nAChR density). nih.gov The uptake of the radioligand is significantly reduced by pretreatment with other nAChR ligands like nicotine (B1678760) and epibatidine, demonstrating its specificity for these receptors. nih.gov These findings support the potential utility of [18F]2-F-A-85380 as a PET agent for studying nAChRs in humans. nih.gov

Computational and Theoretical Investigations of S 3 Azetidin 2 Yl Pyridine

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules like (S)-3-(azetidin-2-yl)pyridine. Methods such as Density Functional Theory (DFT) and semi-empirical approaches like Austin Model 1 (AM1) are employed to predict molecular geometries and electronic distributions.

Studies on closely related 3-substituted pyridines and azetidine-containing compounds provide a framework for understanding the electronic landscape of this compound. For instance, DFT calculations on (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, an analogue, have been used to determine properties like Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS), which are indicators of aromaticity. researchgate.net The results of such calculations, performed at the B3LYP/6-311+G** level of theory, reveal the energetic stability conferred by the pyridine (B92270) ring. researchgate.net

The electronic structure of the pyridine ring itself is characterized by a specific π-electron distribution, which has been elucidated through self-consistent-field molecular-orbital methods. researchgate.net These calculations show a particular charge distribution around the nitrogen atom and adjacent carbons, influencing the molecule's reactivity and intermolecular interactions. researchgate.net For 3-substituted pyridines, theoretical studies have explored conformational equilibria and protonation, which are key to understanding their behavior in different chemical environments. rsc.org

AM1 quantum chemical calculations on halogenated analogues of 3-(2(S)-azetidinylmethoxy)pyridine have demonstrated that substituents on the pyridine ring can cause notable changes in the molecular geometry. nih.gov These calculations help in identifying low-energy stable conformers, which are crucial for understanding ligand-receptor interactions. nih.gov

Table 1: Calculated Properties of a Related Azetidine (B1206935) Compound

| Computational Method | Calculated Property | Value |

|---|---|---|

| B3LYP/6-311+G | Aromatic Stabilization Energy (ASE) | 375.72 kcal/mol |

| GIAO-B3LYP/6-311+G | NICS(0) | -9.9161 ppm |

| NICS(0.5) | -9.9161 ppm | |

| NICS(1.0) | -8.8951 ppm |

Data for (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, a structurally similar compound. researchgate.net

Analysis of Intramolecular Interactions and Stability

The stability of this compound and its derivatives is influenced by various intramolecular interactions. The strained four-membered azetidine ring is a key structural feature that dictates its chemical reactivity. The stability of N-pyridyl azetidines can be significantly affected by the position of the nitrogen atom in the pyridine ring. For example, the 3-pyridyl analogue has been shown to have a shorter half-life under certain acidic conditions compared to its 2- and 4-pyridyl counterparts. thescience.dev

This difference in stability can be attributed to the electronic effects of the pyridine ring on the azetidine nitrogen. Delocalization of the lone pair of electrons on the azetidine nitrogen can enhance the basicity of the pyridine nitrogen, thereby reducing the basicity of the azetidine nitrogen. thescience.dev Protonation of the more basic pyridine nitrogen in the 3-pyridyl isomer can influence the pKa of the azetidine nitrogen, potentially leading to enhanced reactivity and decomposition pathways. thescience.dev

An intramolecular decomposition pathway involving the ring-opening of the azetidine has been suggested. thescience.dev The stability can be modulated by structural modifications, such as increasing the length of an alkyl chain connecting the azetidine ring to another functional group, which can lead to progressively longer half-lives. thescience.dev

Theoretical Studies on Reaction Mechanisms and Energy Barriers for Azetidine Synthesis

Computational models have become essential in predicting and understanding the mechanisms of azetidine synthesis. These studies can calculate the energies of reactants, transition states, and products to determine reaction feasibility and energy barriers.

One area of focus has been the photocatalyzed synthesis of azetidines. Computational models have been developed to predict the success of these reactions by calculating the frontier orbital energies of the reacting molecules, such as alkenes and oximes. thescience.devsciencedaily.com These models can prescreen potential substrates and predict reaction outcomes, moving beyond a trial-and-error approach. sciencedaily.com

For the biosynthesis of azetidine-2-carboxylic acid, a related compound, quantum mechanical calculations have been employed to model the intramolecular SN2 reaction. nih.gov These calculations determined a kinetically feasible energy barrier of 16.6 kcal mol−1 for the conversion of S-adenosylmethionine (SAM) to azetidine-2-carboxylic acid, supporting the proposed enzymatic mechanism. nih.gov The study also highlighted that the enzyme stabilizes the substrate, transition state, and product in a strained conformation, which helps to lower the reaction barrier. nih.gov

In another approach, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines has been investigated computationally. frontiersin.org These calculations showed that the transition state leading to the azetidine product is energetically favored over the formation of a five-membered pyrrolidine (B122466) ring, which is consistent with experimental results. frontiersin.org

Table 2: Calculated Energy Barriers for Azetidine Formation

| Reaction Type | Computational Method | Calculated Energy Barrier |

|---|---|---|

| Enzymatic Intramolecular SN2 Cyclization | Quantum Mechanics | 16.6 kcal/mol |

| La(OTf)3-Catalyzed Intramolecular Aminolysis | DFT | Transition state for azetidine is lower than for pyrrolidine |

Data from studies on the synthesis of azetidine-2-carboxylic acid and substituted azetidines. nih.govfrontiersin.org

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are pivotal in understanding how this compound and its analogues interact with their biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.orgunimi.it These computational techniques predict the binding pose and affinity of a ligand within the receptor's binding site. researchgate.net

Analogues of this compound, such as 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) and its halogenated derivatives, have shown high affinity for nAChRs. nih.govacs.org Molecular modeling of these compounds has revealed that their low-energy stable conformers can achieve a tight fit within the receptor. nih.gov

Docking simulations of various azetidine derivatives with target proteins have become a standard practice in drug discovery. unimi.it For instance, docking studies of azetidin-2-one (B1220530) derivatives with the epidermal growth factor receptor (EGFR) have been used to predict binding modes and affinities. bldpharm.comnih.gov In the context of nAChRs, molecular docking simulations of related pyridine derivatives have been performed to understand their interactions with the receptor's active site. researchgate.netmdpi.comnih.gov

For this compound and its analogues, the key interactions with nAChRs likely involve hydrogen bonding and hydrophobic interactions within the binding pocket. The nitrogen atoms of both the pyridine and azetidine rings are expected to be important for these interactions. The binding affinity of analogues has been shown to be sensitive to substitutions on the pyridine ring, with some analogues exhibiting subnanomolar affinity. nih.gov

Table 3: Binding Affinities of this compound Analogues at nAChRs

| Compound Analogue | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | Rat Brain nAChRs | Subnanomolar |

| 5-Substituted-3-(2(S)-azetidinylmethoxy)pyridines | Rat Brain nAChRs | 11 to 210 pM |

| 6-Substituted-3-(2(S)-azetidinylmethoxy)pyridines | Rat Brain nAChRs | 11 to 210 pM |

| Sazetidine-A Analogue (Compound 11) | α4β2 nAChR | 1.3 nM |

Data from in vitro binding assays of various analogues. nih.govnih.gov

Applications in Medicinal Chemistry Research As a Chiral Building Block

Design and Synthesis of Complex Heterocyclic Systems Incorporating the (S)-3-(Azetidin-2-yl)pyridine Scaffold

The this compound scaffold, particularly in the form of its methoxy-linked analog 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), serves as a foundational structure for the development of potent and selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The synthesis of more complex heterocyclic systems often involves modifications to the pyridine (B92270) ring of this scaffold, introducing various substituents to explore and optimize biological activity.

A prominent strategy in the design of novel derivatives is the introduction of halogen atoms at positions 2, 5, or 6 of the pyridine ring. nih.gov This approach has yielded a series of potent nAChR ligands with subnanomolar affinity. The synthesis of these compounds typically involves the reaction of a suitably protected (S)-2-(hydroxymethyl)azetidine with a halogenated 3-hydroxypyridine derivative. The choice of the halogen and its position on the pyridine ring has been shown to significantly influence the binding affinity of the resulting compound. For instance, analogs with substituents at the 5 or 6-position, as well as the 2-fluoro analog, have demonstrated exceptionally high affinity for nAChRs in rat brain membranes. nih.gov In contrast, the presence of bulkier halogens like chloro, bromo, or iodo at the 2-position leads to a substantial decrease in affinity. nih.gov

Beyond simple halogenation, more complex heterocyclic systems have been designed by introducing larger substituents at the 5-position of the 6-halogeno-A-85380 core. This has been explored to develop potential ligands for positron emission tomography (PET) imaging of nAChRs. These modifications aim to modulate the lipophilicity and pharmacokinetic properties of the parent compound while retaining high binding affinity.

The versatility of the this compound scaffold is further demonstrated by its incorporation into a variety of other heterocyclic structures. For example, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds have been synthesized and investigated for their antimicrobial properties. nih.gov Additionally, the pyridine nucleus is a common feature in the design of novel antibacterial agents, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov The synthesis of these more complex systems often involves multi-step reaction sequences, highlighting the role of this compound as a key chiral starting material. nih.gov

Strategies for Lead Compound Identification and Optimization in Research Settings

A lead compound is a chemical entity that exhibits promising biological activity and serves as a starting point for drug development. danaher.com The identification and subsequent optimization of lead compounds are critical stages in medicinal chemistry research. The this compound scaffold has proven to be a fruitful starting point for the discovery of potent nAChR ligands.

One of the primary strategies for identifying lead compounds based on this scaffold is through structure-activity relationship (SAR) studies. patsnap.com SAR involves systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. patsnap.com For derivatives of A-85380, extensive SAR studies have been conducted by introducing various substituents on the pyridine ring. nih.gov

The optimization process for these lead compounds focuses on enhancing several key properties:

Potency and Selectivity: Modifications are made to increase the binding affinity of the compound for its target receptor while minimizing off-target interactions. For example, the introduction of halogens at specific positions on the pyridine ring of A-85380 dramatically increased its affinity for nAChRs. nih.gov

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is optimized to ensure it can reach its target in the body and remain there for a sufficient duration. danaher.com This can involve altering the lipophilicity of the molecule, as demonstrated by the synthesis of 5-substituted derivatives of 6-halogeno-A-85380 for potential PET imaging applications.

Synthetic Accessibility: The synthetic route to the lead compound and its analogs should be efficient and scalable to allow for the production of sufficient quantities for further testing. nih.gov

Computational methods, such as molecular modeling, are often employed in conjunction with experimental synthesis and testing to guide the lead optimization process. danaher.com These techniques can predict how structural modifications might influence the binding of a compound to its target receptor, thereby helping to prioritize the synthesis of the most promising analogs. nih.gov In the case of the halogenated A-85380 analogs, quantum chemical calculations were used to demonstrate that bulky substituents at the 2-position of the pyridine ring caused significant changes in molecular geometry, which correlated with their lower binding affinity. nih.gov

Preclinical Research Paradigms for Investigating Molecular Efficacy

Once promising lead compounds have been identified and optimized, they undergo rigorous preclinical testing to evaluate their efficacy and pharmacological properties. For molecules incorporating the this compound scaffold, particularly those targeting nAChRs, a variety of in vitro and in vivo research paradigms are employed.

In Vitro Studies:

Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for its target receptor. nih.gov In the case of A-85380 and its analogs, competitive binding assays using radiolabeled ligands like [3H]epibatidine are performed on membranes from rat brain or cell lines expressing specific nAChR subtypes. nih.gov The results are typically reported as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding.

Functional Assays: These assays measure the functional effect of a compound on its target receptor. For nAChR ligands, functional activity is often assessed by measuring the activation of cation efflux in cell lines expressing the target receptor subtype. nih.gov The potency of a compound as an agonist is determined by its half-maximal effective concentration (EC50).

Cellular Studies: In vitro cellular studies can provide insights into the mechanism of action of a compound. For example, studies have investigated the trapping of nicotinic ligands in intracellular acidic vesicles containing α4β2Rs. jneurosci.org

In Vivo Studies:

Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of a radiolabeled compound in the living brain. biorxiv.org Analogs of A-85380 have been radiolabeled with isotopes like 18F to serve as PET ligands for imaging nAChRs in vivo. biorxiv.org These studies provide valuable information about the brain penetration and target engagement of the compounds.

The data gathered from these preclinical research paradigms are crucial for establishing the proof-of-concept for a new therapeutic agent and for making decisions about its further development.

Interactive Data Tables

Below are interactive tables summarizing key research findings for compounds incorporating the this compound scaffold.

| Compound | Substituent | Position | Ki (pM) |

|---|---|---|---|

| A-85380 | H | - | 50 |

| Analog 1 | F | 2 | 210 |

| Analog 2 | Cl | 2 | >10000 |

| Analog 3 | Br | 2 | >10000 |

| Analog 4 | I | 2 | >10000 |

| Analog 5 | F | 5 | 11 |

| Analog 6 | Cl | 5 | 14 |

| Analog 7 | Br | 5 | 15 |

| Analog 8 | I | 5 | 22 |

| Analog 9 | Cl | 6 | 31 |

| Analog 10 | Br | 6 | 33 |

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) |

|---|---|---|

| human α4β2 | 0.05 | 0.7 |

| human α7 | 148 | 8.9 |

| Torpedo muscle α1β1δγ | 314 | N/A |

Future Research Directions and Emerging Paradigms for S 3 Azetidin 2 Yl Pyridine

Advancements in Catalyst Design for Highly Enantioselective Syntheses

The biological activity of chiral molecules like (S)-3-(Azetidin-2-yl)pyridine is critically dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods to access specific enantiomers remains a paramount goal. A significant challenge in the broader field has been the synthesis of enantioenriched azetidines due to the ring strain. nih.gov Future advancements will likely focus on the design of novel catalyst systems that can overcome these synthetic hurdles, providing high yields and exceptional enantioselectivity.

Emerging strategies are moving beyond classical synthetic routes toward sophisticated transition-metal-catalyzed reactions. For instance, recent breakthroughs in the synthesis of related chiral heterocycles have highlighted the power of copper and rhodium catalysis. A notable development has been the use of a Cu/bisphosphine catalyst system to achieve a highly enantioselective difunctionalization of azetines, producing chiral 2,3-disubstituted azetidines with excellent control over stereochemistry. nih.gov Similarly, gold-catalyzed oxidative cyclization reactions have proven effective for creating chiral azetidin-3-ones, with newer cationic gold(I) complexes like BrettPhosAuNTf₂ offering significant improvements in yield. nih.gov Another promising avenue involves the asymmetric functionalization of pyridine (B92270) derivatives, such as the Rh-catalyzed asymmetric reductive Heck reaction, to generate enantioenriched piperidines. snnu.edu.cnox.ac.uk Adapting these catalytic paradigms to the synthesis of this compound and its derivatives could provide more direct and efficient access to these valuable compounds.

Future catalyst design will likely focus on:

Novel Ligand Architectures: Developing new chiral ligands for transition metals (e.g., Rh, Cu, Au, Pd) that can precisely control the stereochemical outcome of cyclization and functionalization reactions.

Organocatalysis: Exploring asymmetric organocatalysis as a metal-free alternative for constructing the chiral azetidine (B1206935) ring.

Biocatalysis: Engineering enzymes to perform highly specific and enantioselective syntheses under mild conditions.

| Catalyst System | Reaction Type | Target Scaffold | Key Advantages | Reference |

|---|---|---|---|---|

| Cu/Bisphosphine | Boryl Allylation of Azetines | Chiral 2,3-disubstituted Azetidines | High enantioselectivity; complete regio- and diastereoselectivity. | nih.gov |

| BrettPhosAuNTf₂ | Oxidative Cyclization of Alkynes | Chiral Azetidin-3-ones | Improved yields; bypasses toxic diazo intermediates. | nih.gov |

| Rhodium/(S)-SIPHOS-PE | Asymmetric Reductive Heck | Enantioenriched 3-Piperidines | High yield and enantioselectivity; wide functional group tolerance. | snnu.edu.cn |

| Grubbs 1st Gen. Catalyst | Ring-Closing Metathesis | Azetidine-fused 8-membered rings | Access to unique fused-ring systems for scaffold diversity. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Research Areas

The versatility of the this compound scaffold allows it to interact with a wide range of biological targets, suggesting its potential application across multiple therapeutic areas. nih.govnih.gov While its utility in targeting nicotinic acetylcholine (B1216132) receptors is established, future research will aim to identify novel protein targets and explore new disease indications.

One promising area is the targeting of cannabinoid receptors. Specifically, azetidine-substituted pyridine compounds have been investigated as inhibitors of cannabinoid receptor 2 (CB2), a target implicated in inflammation, fibrosis, and reperfusion injury. google.com The central nervous system (CNS) remains a key area of interest, where the scaffold's properties may be leveraged to develop novel antidepressants and cognitive enhancers by targeting specific CNS receptors. myskinrecipes.com Furthermore, derivatives of the core structure have shown significant promise in other domains. In oncology, azetidine-containing analogs of the microtubule inhibitor TZT-1027 displayed potent antiproliferative activities. mdpi.comresearchgate.net Other pyridine-based molecules have been developed as multi-target anticancer agents by inhibiting protein kinases such as FGFR2, FGFR3, and EGFR. nih.gov The scaffold is also relevant to infectious diseases, as demonstrated by 3-(pyridine-3-yl)-2-oxazolidinone derivatives that exhibit potent antibacterial activity against Gram-positive bacteria. nih.govfrontiersin.org

| Potential Biological Target | Therapeutic Area | Rationale / Example | Reference |

|---|---|---|---|

| Cannabinoid Receptor 2 (CB2) | Inflammation, Fibrosis | Azetidine-substituted pyridines act as CB2 inhibitors. | google.com |

| Microtubules | Oncology | Azetidine-containing TZT-1027 analogues show potent antiproliferative activity. | mdpi.comresearchgate.net |

| Protein Kinases (FGFR, EGFR) | Oncology | Pyridine derivatives can act as multi-target kinase inhibitors. | nih.gov |

| Bacterial Ribosome | Infectious Diseases | Pyridine-oxazolidinone derivatives show strong antibacterial effects. | nih.govfrontiersin.org |

| CNS Receptors | Neurological Disorders | The azetidine-pyridine scaffold is valued for developing antidepressants and cognitive enhancers. | myskinrecipes.com |

Integration with High-Throughput Synthesis and Screening Methodologies

To efficiently explore the vast chemical space around the this compound core, future research will increasingly rely on the integration of high-throughput synthesis (HTS) and screening. manuscriptpoint.com This paradigm shift accelerates the discovery of new hit compounds by enabling the rapid creation and evaluation of large, diverse chemical libraries. rsc.org

Methodologies such as diversity-oriented synthesis (DOS) are well-suited for this scaffold. For example, a densely functionalized azetidine ring system has been used to generate a wide variety of fused, bridged, and spirocyclic ring systems, culminating in the solid-phase synthesis of a 1,976-membered library. nih.gov Automation and miniaturization are key to this approach, with technologies like acoustic dispensing allowing for "on-the-fly" synthesis in 1536-well plates on a nanomole scale, followed by immediate in-situ screening. rsc.org

Robust chemical reactions that are amenable to high-throughput formats are essential. The copper-catalyzed azide-alkyne cycloaddition, or "click chemistry," is an ideal candidate for library production, as it allows for the efficient synthesis of compounds that can be used directly in screening assays without purification. rsc.org This approach has been successfully used to create a 325-member azide (B81097) library for subsequent biological evaluation. researchgate.net By applying these integrated workflows, researchers can rapidly generate structure-activity relationship (SAR) data to guide the optimization of lead compounds based on the this compound scaffold.

| Step | Methodology | Description | Reference |

|---|---|---|---|

| 1. Library Design | Computational Modeling | In silico design of a diverse library of analogs with drug-like properties. | nih.gov |

| 2. High-Throughput Synthesis | Solid-Phase Synthesis, Click Chemistry | Automated synthesis of a large library of compounds on a solid support or via robust reactions. | nih.govrsc.org |

| 3. Miniaturization | Acoustic Dispensing | Use of robotics to dispense nanoliter volumes, enabling synthesis in high-density plates (e.g., 1536-well). | rsc.org |

| 4. High-Throughput Screening | In-situ Biological Assays | Directly screening the unpurified library against a biological target to identify initial "hits". | rsc.org |

| 5. Data Analysis | Chemoinformatics | Mining the screening data to identify SAR trends and inform the next round of library design. | manuscriptpoint.com |

Development of Multi-Functional Chemical Probes

Beyond serving as therapeutic candidates, derivatives of this compound can be developed into sophisticated chemical probes to investigate biological systems. These multi-functional tools are designed not only to bind a specific target but also to enable visualization, identification, and characterization of that target within its native environment.

The chemical tractability of the scaffold allows for the strategic incorporation of various functional moieties. For example, a fluorescent dye (fluorophore) could be attached to an analog to allow for visualization of its target receptor's subcellular localization via confocal microscopy. To definitively identify the protein target of a bioactive compound, a photo-affinity label could be incorporated. Upon UV irradiation, this group forms a covalent bond with the target protein, which can then be isolated and identified using proteomic techniques.

Furthermore, the introduction of a bio-orthogonal handle, such as an azide or alkyne, would enable the use of click chemistry for target pull-down and identification. rsc.org An azido-functionalized this compound probe, for instance, could be incubated with cells or lysates. After binding to its target, a biotin-alkyne tag could be "clicked" on, allowing the entire protein-probe complex to be captured on streptavidin beads for subsequent analysis. These advanced chemical probes will be instrumental in deconvoluting complex biological pathways and validating new drug targets.

| Functional Moiety | Purpose | Application Example |

|---|---|---|

| Fluorophore (e.g., BODIPY, Rhodamine) | Imaging | Visualize target protein localization and trafficking in living cells. |

| Photo-affinity Label (e.g., Benzophenone, Diazirine) | Covalent Target Capture | Irreversibly link the probe to its binding partner for target identification. |

| Bio-orthogonal Handle (e.g., Azide, Alkyne) | Target Pull-Down & Labeling | Use click chemistry to attach reporter tags like biotin (B1667282) for affinity purification. |

| Biotin | Affinity Purification | Capture the probe-target complex using streptavidin-coated surfaces. |

Computational Design of Next-Generation this compound Analogs

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling a "rational design" approach that saves time and resources. researchgate.net Future research on this compound will heavily leverage these in silico techniques to design next-generation analogs with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

A key strategy involves structure-based drug design, which uses the three-dimensional structure of a target protein to guide the design of complementary ligands. Techniques like molecular docking can predict the binding pose and affinity of novel analogs within a target's active site. nih.gov For more dynamic insights, molecular dynamics (MD) simulations can be employed to study how a ligand and its target protein behave over time, providing a deeper understanding of the binding event. nih.gov

In cases where a high-resolution protein structure is unavailable, ligand-based methods can be used. Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds before they are synthesized. researchgate.net Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity, creating a template for designing new molecules with a higher probability of success. researchgate.net Additionally, computational algorithms for multiparameter optimization (MPO) can be used to simultaneously refine a molecule's properties for CNS activity, metabolic stability, and other key drug-like attributes, guiding the synthesis of analogs with the highest likelihood of success in drug development. nih.gov

| Technique | Description | Application for this compound Analogs | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Screen virtual libraries of analogs against new targets (e.g., kinases, GPCRs) to prioritize synthesis. | nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Assess the stability of the ligand-protein complex and understand key binding interactions. | nih.gov |

| QSAR | Correlates variations in physicochemical properties of compounds with their biological activity. | Predict the potency of unsynthesized analogs and guide structural modifications. | researchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D features responsible for a molecule's biological activity. | Create a 3D query to search databases for novel scaffolds or design new molecules with desired features. | researchgate.net |

| Multiparameter Optimization (MPO) | Uses algorithms to simultaneously optimize multiple properties (e.g., potency, solubility, CNS penetration). | Guide the design of libraries pre-optimized for specific applications, such as CNS drugs. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (S)-3-(Azetidin-2-yl)pyridine, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves stereoselective cyclization or ring-opening reactions. For example, azetidine derivatives are often synthesized via reductive amination or nucleophilic substitution of chiral precursors. Evidence from azetidine-based syntheses (e.g., 1-{(S)-1-[(R)-1-phenylethyl]azetidin-2-yl}ethanone in ) highlights the use of enantiopure starting materials and chiral auxiliaries to control stereochemistry. Characterization via H NMR and C NMR is critical for verifying stereochemical integrity, while X-ray crystallography (e.g., using SHELXL software ) provides definitive structural confirmation.

Q. What analytical techniques are essential for characterizing this compound, and how are data discrepancies resolved?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assigns proton and carbon environments; coupling constants (-values) help identify stereoisomers.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.

- X-ray Diffraction : Resolves ambiguous stereochemistry or regiochemistry (e.g., slow evaporation of methanol to grow single crystals, as in ).

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., azetidine ring vibrations).

Discrepancies between techniques (e.g., NMR vs. X-ray) are addressed by repeating experiments under controlled conditions and cross-referencing with computational models (e.g., density-functional theory, as in ).

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer : Based on GHS classifications for structurally similar azetidine derivatives ( ):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Emergency Protocols : Immediate flushing with water for skin/eye contact (15+ minutes) and medical evaluation for ingestion .

- Storage : In airtight containers under inert atmosphere to prevent degradation.

Advanced Research Questions

Q. How do substitution reactions at the azetidine or pyridine moieties of this compound proceed, and what factors influence regioselectivity?

- Methodological Answer : Substitution reactions (e.g., nucleophilic attack on the azetidine ring) depend on steric and electronic effects. For example, the chlorine atom in 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine ( ) undergoes nucleophilic displacement with amines or thiols under basic conditions (e.g., KCO in DMF). Regioselectivity is controlled by ring strain (azetidine’s 4-membered ring is more reactive than pyridine) and directing groups (e.g., trifluoromethyl enhances electrophilicity at specific positions) .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, charge distribution, and reaction pathways. For example, exact-exchange terms in DFT improve accuracy for thermochemical properties ( ). Solvent effects are modeled using polarizable continuum models (PCM), while transition-state geometries are optimized to predict activation energies for reactions like ring-opening or coupling.

Q. How is this compound applied in medicinal chemistry, particularly in targeting neurological receptors?

- Methodological Answer : The compound’s azetidine-pyridine scaffold mimics nicotine’s structure (), making it a candidate for nicotinic acetylcholine receptor (nAChR) modulation. Structure-activity relationship (SAR) studies involve:

- Functional Assays : Electrophysiology (e.g., patch-clamp) to measure ion channel activation.

- Binding Studies : Radioligand displacement assays (e.g., H-epibatidine competition).

- Metabolic Stability : Microsomal incubation to assess cytochrome P450-mediated degradation.

Derivatives are optimized via Suzuki-Miyaura coupling ( ) to introduce bioisosteres (e.g., trifluoromethyl groups for enhanced blood-brain barrier penetration).

Q. What strategies mitigate racemization during the synthesis or functionalization of this compound?

- Methodological Answer : Racemization is minimized by:

- Low-Temperature Reactions : E.g., -78°C for lithiation steps.

- Chiral Catalysts : Asymmetric hydrogenation with Ru-BINAP complexes.

- Protecting Groups : Bulky groups (e.g., tert-butoxycarbonyl) shield stereocenters during harsh conditions.

Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess, with corrections via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.